molecular formula C12H5N3O2 B1268478 5-Amino-2,3-dicyano-1,4-naphthoquinone CAS No. 68217-29-8

5-Amino-2,3-dicyano-1,4-naphthoquinone

Cat. No.: B1268478
CAS No.: 68217-29-8
M. Wt: 223.19 g/mol
InChI Key: BNBGDHHYNYTXFH-UHFFFAOYSA-N
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Description

5-Amino-2,3-dicyano-1,4-naphthoquinone is an organic compound with the molecular formula C12H5N3O2. It is known for its distinctive blue to dark blue powder or crystal appearance . This compound is a derivative of naphthoquinone, characterized by the presence of amino and cyano groups at specific positions on the naphthoquinone ring.

Biochemical Analysis

Biochemical Properties

5-Amino-2,3-dicyano-1,4-naphthoquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in redox reactions, thereby affecting cellular oxidative stress levels . The compound’s interaction with proteins often involves the formation of covalent bonds, leading to alterations in protein function and stability .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can act as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding . This inhibition can lead to a cascade of biochemical changes within the cell, ultimately affecting cellular function and viability .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression and antimicrobial activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions and cellular respiration . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and nucleus . Its activity and function are influenced by its localization, with mitochondrial localization being associated with the induction of apoptosis and oxidative stress . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dicyano-1,4-naphthoquinone typically involves the Diels-Alder reaction of its derivatives with different dienes to afford corresponding adducts. These adducts can be further oxidized under alkaline conditions to convert into quinones. For instance, the reaction of this compound with arylamines produces a variety of derivatives, indicating the compound’s versatility in forming dyes for optical information-recording media.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of Lewis acid catalysts such as BiCl3 has been reported to facilitate the synthesis of related naphthoquinone derivatives under mild and sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 6-Amino-2,3-dicyano-1,4-naphthoquinone
  • 2-Amino-1,4-naphthoquinone
  • 1,4-Naphthoquinone

Comparison: 5-Amino-2,3-dicyano-1,4-naphthoquinone is unique due to the presence of both amino and cyano groups at specific positions on the naphthoquinone ring. This structural feature imparts distinctive electrochemical properties and fluorescence characteristics, making it suitable for applications in dye synthesis and optical materials .

Properties

IUPAC Name

5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N3O2/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBGDHHYNYTXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346671
Record name 5-Amino-2,3-dicyano-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68217-29-8
Record name 5-Amino-2,3-dicyano-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,3-dicyano-1,4-naphthoquinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction described in the research papers regarding 5-Amino-2,3-dicyano-1,4-naphthoquinone?

A1: Both research papers [, ] explore the reaction of this compound with various anilines (arylamines). The papers aim to investigate the reactivity of the amino group in the this compound structure and identify the products formed during these reactions.

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